2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
Description
2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic thieno[3,2-d]pyrimidine derivative characterized by a sulfur-linked acetamide moiety and a trifluoromethylphenyl substituent.
Properties
IUPAC Name |
2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3N3O2S2/c1-2-29-21(31)20-19(17(12-32-20)14-7-4-3-5-8-14)28-22(29)33-13-18(30)27-16-10-6-9-15(11-16)23(24,25)26/h3-12H,2,13H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGRZMAUKWIKKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a thienopyrimidine derivative that has attracted considerable interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including anticancer and anti-inflammatory effects.
Chemical Structure and Properties
The compound's structure includes a thieno[3,2-d]pyrimidine core , an acetamide group , and various substituents that enhance its biological activity. The molecular formula is with a molecular weight of approximately 449.6 g/mol. Its unique structural features contribute to its interaction with biological targets, making it a candidate for further investigation.
Antitumor Activity
Recent studies have demonstrated that thienopyrimidine derivatives exhibit significant antitumor activity. Specifically, the compound has been shown to inhibit key enzymes involved in the de novo purine biosynthesis pathway , such as GARFTase (Glycinamide Ribonucleotide Formyltransferase) and AICARFTase (AICAR Transformylase). In vitro assays revealed that this compound effectively inhibits GARFTase with a value of 2.97 μM and AICARFTase with a of 9.48 μM, indicating its potential as a selective antitumor agent targeting folate receptors (FRs) .
The mechanism underlying the biological activity of this compound involves dual inhibition of the aforementioned enzymes, which play crucial roles in nucleotide synthesis essential for cell proliferation. By disrupting these pathways, the compound can effectively reduce tumor cell growth and proliferation.
Case Studies and Research Findings
- In Vitro Studies : A study conducted on various thienopyrimidine analogs, including the compound , highlighted its effectiveness against human tumor cell lines. The results indicated that compounds with similar structural features exhibited potent cytotoxic effects .
- Structure-Activity Relationship (SAR) : Research into the SAR of thienopyrimidine derivatives has shown that modifications in the side chains significantly influence their biological activities. For instance, variations in the phenyl substituent have been correlated with enhanced potency against cancer cells .
- Transport Mechanisms : The ability of these compounds to be selectively transported by folate receptors suggests a targeted approach for drug delivery in cancer therapy. This selectivity may minimize side effects associated with traditional chemotherapeutic agents .
Data Tables
| Compound | Target Enzyme | Inhibition Constant (K_i) | Biological Activity |
|---|---|---|---|
| Compound 1 | GARFTase | 2.97 μM | Antitumor |
| Compound 1 | AICARFTase | 9.48 μM | Antitumor |
| Compound 1 | Folate Receptor | Selective uptake | Targeted therapy |
Comparison with Similar Compounds
Key Structural Variations and Implications:
Structural Insights :
Bioactivity Indicators:
- pLDH Assay: Compounds in were evaluated using the pLDH (plasmodium lactate dehydrogenase) assay, a method relevant to antimalarial drug discovery. The target compound’s thienopyrimidine scaffold may be similarly tested for antiparasitic activity .
- Ferroptosis Induction: highlights the role of thienopyrimidine analogues in triggering ferroptosis (iron-dependent cell death) in oral squamous cell carcinoma (OSCC). Structural similarities suggest the target compound could be a candidate for selective cancer therapy .
Pharmacological and Agricultural Potential
- Therapeutic Selectivity : The trifluoromethyl group in the target compound may mimic natural bioactive molecules (), enhancing compatibility with mammalian targets while reducing off-target effects .
- Agrochemical Applications : emphasizes the role of structural features (e.g., sulfanyl groups) in insecticidal activity. The target compound’s sulfur bridge could enhance bioavailability in pest management .
Q & A
Q. What are the key synthetic steps and optimal reaction conditions for preparing this compound?
The synthesis involves constructing the thieno[3,2-d]pyrimidine core, followed by sulfanylacetamide functionalization. Critical steps include:
- Core formation : Cyclization of precursors under reflux in solvents like toluene or ethanol, often catalyzed by triethylamine .
- Sulfanylation : Thiol group introduction via nucleophilic substitution, requiring controlled pH (8–9) and temperatures (60–80°C) to avoid side reactions .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH) ensures >95% purity, monitored by TLC or HPLC .
Q. Which spectroscopic and chromatographic methods validate the compound’s structure?
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., trifluoromethylphenyl and thioether linkages) via chemical shifts and coupling constants .
- LC-MS : Validates molecular weight (e.g., [M+H]⁺ peaks) and purity (>99% via retention time analysis) .
- X-ray crystallography : SHELX software refines crystal structures to resolve bond lengths and angles .
Q. How do structural features like the thienopyrimidine core and trifluoromethyl group influence reactivity?
- The thienopyrimidine core provides a planar, aromatic scaffold for π-π stacking with biological targets, enhancing binding affinity .
- The trifluoromethyl group increases lipophilicity, improving membrane permeability and metabolic stability .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of this compound?
Contradictions may arise from assay conditions (e.g., cell line variability) or impurities. Strategies include:
- Standardized assays : Replicate studies using identical protocols (e.g., ATP-based kinase assays for Akt inhibition) .
- Comparative analysis : Benchmark against structurally similar analogs (e.g., replacing the trifluoromethyl group with chloro or methoxy substituents) to isolate structure-activity relationships (SAR) .
Q. What computational methods predict target interactions and guide SAR studies?
- Molecular docking : Tools like AutoDock Vina model binding poses with kinases (e.g., CDK2 or TRK family), validated by free energy calculations (ΔG < -8 kcal/mol indicates strong binding) .
- QSAR models : Use Hammett constants or LogP values to correlate substituent effects with activity .
Q. What strategies improve pharmacokinetic properties, such as solubility and bioavailability?
- Derivatization : Introduce polar groups (e.g., hydroxyl or amine) to the phenyl ring via Suzuki coupling, balancing solubility and potency .
- Prodrug design : Mask the acetamide moiety with ester linkages to enhance oral absorption, later cleaved by esterases .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
